molecular formula C12H13NO5 B8116166 2-(2-(2-Hydroxyethoxy)ethoxy)isoindoline-1,3-dione CAS No. 185022-23-5

2-(2-(2-Hydroxyethoxy)ethoxy)isoindoline-1,3-dione

Cat. No.: B8116166
CAS No.: 185022-23-5
M. Wt: 251.23 g/mol
InChI Key: ZCMQVTBCWMEJCS-UHFFFAOYSA-N
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Description

2-(2-(2-Hydroxyethoxy)ethoxy)isoindoline-1,3-dione is a complex organic molecule known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of isoindoline-1,3-dione derivatives, which are commonly referred to as phthalimides. These derivatives are significant due to their presence in numerous biological and pharmaceutical compounds.

Preparation Methods

The synthesis of 2-(2-(2-Hydroxyethoxy)ethoxy)isoindoline-1,3-dione typically involves multiple steps. A common synthetic route includes the basic oxidation of isoindoline-1,3-dione, followed by a reaction with ethylene glycol. This is then followed by condensation and Grignard reactions to obtain the target product . Industrial production methods may vary, but they generally follow similar multi-step processes to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-(2-Hydroxyethoxy)ethoxy)isoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents and conditions used . Major products formed from these reactions include different substituted isoindoline-1,3-dione derivatives.

Scientific Research Applications

2-(2-(2-Hydroxyethoxy)ethoxy)isoindoline-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, derivatives of this compound have shown potential as inhibitors of enzymes involved in neurodegenerative diseases such as Alzheimer’s . Additionally, it has applications in material science, particularly in the development of corrosion-resistant materials .

Mechanism of Action

The mechanism of action of 2-(2-(2-Hydroxyethoxy)ethoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the brain . This mechanism is particularly relevant in the context of treating neurodegenerative diseases.

Comparison with Similar Compounds

2-(2-(2-Hydroxyethoxy)ethoxy)isoindoline-1,3-dione can be compared with other similar compounds such as 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione and 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl)isoindoline-1,3-dione These compounds share similar structural motifs but differ in the length and branching of their ethoxy chains

Properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c14-5-6-17-7-8-18-13-11(15)9-3-1-2-4-10(9)12(13)16/h1-4,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMQVTBCWMEJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201200570
Record name 2-[2-(2-Hydroxyethoxy)ethoxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201200570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185022-23-5
Record name 2-[2-(2-Hydroxyethoxy)ethoxy]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185022-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(2-Hydroxyethoxy)ethoxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201200570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of N-hydroxyphtalimide (4.3 g, 26.2 mmol) in dry DMF (mL) was added DBU (4.0 g, 26.2 mmol). To this dark red solution was added monotosylate of diethylene glycol (6.8 g, 26.2 mmol). The reaction mixture was heated at 80° C. overnight, concentrated in vacuo, dissolved in ethyl acetate (200 mL) and extracted with saturated sodium bicarbonate until the aqueous phase was colorless. The organic phase was evaporated and dried by coevaporation with toluene. The title product was obtained after purification by flash silica gel chromatography as white solid. Yield 74%.
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Two
Yield
74%

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